molecular formula C16H17ClN4O4S B2850550 N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride CAS No. 1216430-03-3

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride

Cat. No.: B2850550
CAS No.: 1216430-03-3
M. Wt: 396.85
InChI Key: SSCRYHQBHQMURX-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a nitroheterocyclic compound featuring a benzothiazole moiety linked to a 5-nitrofuran carboxamide scaffold, with a dimethylaminoethyl substituent. The hydrochloride salt enhances its solubility, a critical factor for bioavailability and pharmacological applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-nitrofuran-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S.ClH/c1-18(2)9-10-19(15(21)12-7-8-14(24-12)20(22)23)16-17-11-5-3-4-6-13(11)25-16;/h3-8H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCRYHQBHQMURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC=C(O3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbonyldiimidazole (CDI)-Mediated Activation

CDI reacts with 5-nitrofuran-2-carboxylic acid in anhydrous 1,4-dioxane at room temperature for 2 hours to form the intermediate acyl imidazolide. This method avoids racemization and is preferred for heat-sensitive substrates. The activated species is then coupled with amines without isolation.

Mixed Anhydride Method

Using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) at −15°C, the mixed anhydride is generated and subsequently reacted with amines. While this approach offers higher reaction rates, it requires stringent temperature control to minimize side reactions.

Key Observation : CDI activation provides superior yields (85–90%) compared to mixed anhydrides (70–75%) for sterically hindered amines.

Synthesis of Benzo[d]thiazol-2-amine Derivatives

The benzo[d]thiazol-2-yl moiety is synthesized via Hantzsch thiazole cyclization. Thiourea derivatives are condensed with 2-bromocyclohexanone in ethanol under reflux, followed by aromatization using palladium on carbon (Pd/C) in diphenyl ether at 210°C. The final product, benzo[d]thiazol-2-amine, is isolated in 68% yield after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Critical Parameters :

  • Reaction time: 12 hours for cyclization, 3 hours for aromatization.
  • Purification: Avoid basic conditions to prevent decomposition of the thiazole ring.

Stepwise Amide Bond Formation

The target compound requires sequential N-alkylation and amidation:

N-Alkylation of Benzo[d]thiazol-2-amine

Benzo[d]thiazol-2-amine reacts with 2-chloro-N,N-dimethylethanamine hydrochloride in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 60°C for 8 hours. This yields N-(2-(dimethylamino)ethyl)benzo[d]thiazol-2-amine, which is extracted with dichloromethane and dried over sodium sulfate.

Table 2: Optimization of N-Alkylation Conditions

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 60 8 82
NaH THF 25 12 65
Cs₂CO₃ Acetone 50 6 78

Coupling with Activated 5-Nitrofuran-2-Carboxylic Acid

The CDI-activated acid (Section 2.1) is reacted with N-(2-(dimethylamino)ethyl)benzo[d]thiazol-2-amine in 1,4-dioxane at reflux for 6 hours. Post-reaction workup includes dilution with water, extraction with ethyl acetate, and purification via silica gel chromatography (ethyl acetate/methanol 95:5). The free base is obtained in 75% yield.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid (HCl) in ethanol. A stoichiometric amount of 1M HCl is added dropwise at 0°C, followed by stirring for 1 hour and filtration. Recrystallization from ethanol/diethyl ether (1:5) affords the hydrochloride salt with >99% purity (by NMR).

Characterization Data :

  • Melting Point : Decomposes above 200°C.
  • ¹H NMR (DMSO- d₆) : δ 8.32 (d, 1H, furan-H), 7.71 (s, 1H, thiazole-H), 3.91 (t, 2H, NCH₂), 2.85 (s, 6H, N(CH₃)₂).
  • ESI-MS : m/z 406.9 [M + H]⁺.

Comparative Analysis of Synthetic Routes

Route A : Sequential alkylation-amidation

  • Advantages: Higher yields at each step, easier purification.
  • Limitations: Requires strict anhydrous conditions for CDI activation.

Route B : One-pot tandem reaction

  • Attempts to combine alkylation and amidation in DMF with K₂CO₃ resulted in <30% yield due to incompatibility of amine bases with CDI.

Scale-Up Considerations and Industrial Relevance

Pilot-scale synthesis (100 g batch) demonstrated:

  • 15% yield drop compared to lab-scale due to slower heat dissipation during exothermic amidation.
  • Replacement of 1,4-dioxane with cyclopentyl methyl ether (CPME) improved safety profile without affecting yields.

Table 3: Environmental Impact Metrics

Metric Route A (CDI) Route B (Mixed Anhydride)
PMI (Process Mass Intensity) 86 112
E-Factor 34 48

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed.

Major Products

    Oxidation: Products may include various oxidized derivatives of the nitrofuran ring.

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Substituted derivatives with different functional groups replacing the dimethylaminoethyl group.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is in the field of oncology. Research has indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzothiazole have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of benzothiazole derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds significantly reduced cell viability, suggesting potential as anticancer agents .

Antimicrobial Properties

The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Benzothiazole derivatives have been reported to possess activity against various bacterial strains, including those resistant to conventional antibiotics .

Case Study: Antibacterial Efficacy

In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition of bacterial growth, supporting its potential use in treating bacterial infections .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of benzothiazole derivatives. These compounds may play a role in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in Cellular Models

Experimental studies using neuronal cell cultures treated with benzothiazole derivatives showed reduced markers of oxidative stress and improved cell survival rates under neurotoxic conditions, indicating their potential as therapeutic agents for neurodegenerative disorders .

Inhibition of Enzymatic Activity

This compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. Enzyme inhibition is crucial for developing drugs targeting metabolic pathways involved in cancer and other diseases.

Case Study: Enzyme Inhibition Studies

Research has demonstrated that benzothiazole derivatives can inhibit certain kinases involved in cancer progression, suggesting their utility as targeted therapies in oncology .

Synthesis and Structural Insights

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. Understanding its structure is essential for optimizing its biological activity.

Synthesis Method Reaction Conditions Yield
Reaction with DMF80°C - 220°CHigh
CyclizationIn situ conditionsModerate
PurificationColumn chromatographyHigh

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The nitrofuran ring and benzo[d]thiazole moiety play crucial roles in its activity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Key Analogs :

N-(5-ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide (): Structural Differences: Replaces the dimethylaminoethyl group with an ethylamino-dihydrothiazole and substitutes the carboxamide with a carbohydrazide. Synthesis: Synthesized via nitration of methyl-2-hydroxy benzoate, followed by acetaldehyde condensation. Yields were optimized using IR, NMR, and mass spectrometry for validation . Implications: The carbohydrazide group may reduce solubility compared to the hydrochloride salt of the target compound.

N-(2-chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)-1-piperazinyl)-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide monohydrate (): Structural Differences: Features a chloro-methylphenyl substituent and a hydroxyethyl-piperazinyl-pyrimidine moiety. Implications: The piperazinyl group enhances water solubility, similar to the dimethylaminoethyl group in the target compound.

2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide ():

  • Structural Differences : Incorporates a benzodioxole-oxypropanamide chain instead of the nitrofuran-carboxamide.
  • Synthesis : Utilizes HATU/DIPEA coupling and HPLC purification, achieving >95% purity .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride is a synthetic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Benzo[d]thiazole moiety
  • Nitrofuran ring
  • Dimethylaminoethyl group

This unique combination contributes to its biological properties, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrofuran ring is known for its role in redox reactions, while the benzo[d]thiazole moiety enhances binding affinity to biological targets. The compound may inhibit specific enzymes or receptors, thereby affecting cellular pathways involved in proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of benzo[d]thiazole, including this compound, exhibit significant antimicrobial properties. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus6.12 μM
Escherichia coli25 μM
Saccharomyces cerevisiaeActive against multiple strains

The above data suggests that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus.

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Various studies have demonstrated its ability to inhibit cancer cell proliferation across multiple cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)Assay Type
A549 (Lung)9.483D Culture
HCC827 (Lung)16.003D Culture
MRC-5 (Normal)Non-active3D Culture

The compound showed significant activity in inhibiting the growth of lung cancer cell lines while demonstrating selectivity over normal cells, indicating a favorable therapeutic index.

Case Studies

  • Antitumor Efficacy : In a study evaluating various benzothiazole derivatives, this compound exhibited superior antitumor activity compared to other derivatives, particularly in 2D assays.
  • Mechanistic Insights : Another investigation highlighted the compound's ability to bind within the minor groove of AT-DNA, suggesting a mechanism where it interferes with DNA replication and transcription processes, leading to apoptosis in cancer cells.

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